molecular formula C20H26N2O3 B6912361 N-cyclopropyl-2-(4-ethoxy-1H-indol-3-yl)-N-(oxolan-3-ylmethyl)acetamide

N-cyclopropyl-2-(4-ethoxy-1H-indol-3-yl)-N-(oxolan-3-ylmethyl)acetamide

Cat. No.: B6912361
M. Wt: 342.4 g/mol
InChI Key: FXNKEZILHMKDFT-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(4-ethoxy-1H-indol-3-yl)-N-(oxolan-3-ylmethyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a cyclopropyl group, an ethoxy-substituted indole ring, and an oxolan-3-ylmethyl group attached to an acetamide moiety. The unique structural features of this compound make it of interest in various fields of scientific research, including medicinal chemistry and pharmacology.

Properties

IUPAC Name

N-cyclopropyl-2-(4-ethoxy-1H-indol-3-yl)-N-(oxolan-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26N2O3/c1-2-25-18-5-3-4-17-20(18)15(11-21-17)10-19(23)22(16-6-7-16)12-14-8-9-24-13-14/h3-5,11,14,16,21H,2,6-10,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXNKEZILHMKDFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC2=C1C(=CN2)CC(=O)N(CC3CCOC3)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopropyl-2-(4-ethoxy-1H-indol-3-yl)-N-(oxolan-3-ylmethyl)acetamide typically involves multiple steps, starting from commercially available starting materials. A general synthetic route may include the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Ethoxy Group: The ethoxy group can be introduced via an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base.

    Cyclopropyl Group Addition: The cyclopropyl group can be added through a cyclopropanation reaction, typically using a diazo compound and a transition metal catalyst.

    Attachment of the Oxolan-3-ylmethyl Group: This step involves the reaction of the indole derivative with an oxolan-3-ylmethyl halide in the presence of a base.

    Formation of the Acetamide Moiety: The final step involves the acylation of the amine group with an acetic anhydride or acetyl chloride to form the acetamide.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

N-cyclopropyl-2-(4-ethoxy-1H-indol-3-yl)-N-(oxolan-3-ylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific substituents on the indole ring or other parts of the molecule.

    Hydrolysis: Hydrolysis of the acetamide moiety can occur under acidic or basic conditions, leading to the formation of the corresponding amine and carboxylic acid.

Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and the functional groups involved.

Scientific Research Applications

N-cyclopropyl-2-(4-ethoxy-1H-indol-3-yl)-N-(oxolan-3-ylmethyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential pharmacological properties, such as anti-inflammatory, analgesic, and anticancer activities.

    Biological Research: It is used as a tool compound to investigate biological pathways and molecular targets, particularly those involving indole derivatives.

    Chemical Biology: The compound serves as a probe to study protein-ligand interactions and enzyme mechanisms.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-(4-ethoxy-1H-indol-3-yl)-N-(oxolan-3-ylmethyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring is known to interact with various biological targets, and the presence of the cyclopropyl and oxolan-3-ylmethyl groups may enhance binding affinity and selectivity. The compound may modulate signaling pathways, enzyme activity, or receptor function, leading to its observed biological effects.

Comparison with Similar Compounds

N-cyclopropyl-2-(4-ethoxy-1H-indol-3-yl)-N-(oxolan-3-ylmethyl)acetamide can be compared with other indole derivatives, such as:

    N-methyl-2-(4-methoxy-1H-indol-3-yl)acetamide: Similar structure but with a methoxy group instead of an ethoxy group.

    N-cyclopropyl-2-(1H-indol-3-yl)acetamide: Lacks the ethoxy and oxolan-3-ylmethyl groups.

    N-cyclopropyl-2-(4-chloro-1H-indol-3-yl)acetamide: Contains a chloro group instead of an ethoxy group.

The uniqueness of this compound lies in its specific combination of substituents, which may confer distinct biological and chemical properties compared to other similar compounds.

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